4-Hydroxy-2-methoxybenzo[d]oxazole

c-Met kinase inhibition Hydroxybenzoxazole SAR Cancer therapeutics

Developing kinase inhibitors? Generic benzoxazole analogs risk potency loss from missing H-bond donors. 4-Hydroxy-2-methoxybenzo[d]oxazole delivers the critical 4-OH group: • c-Met inhibition: IC₅₀ 0.003 µM-70× more potent than methoxy-only analogs • PI3Kα: 4.4× advantage over clinical candidate TAK-117 (2.5 vs 11 nM) • VEGFR-2: surpasses sorafenib (IC₅₀ 0.0554 vs 0.0782 µM) Standard pack sizes: 500 mg, 1 g, bulk custom. In stock. Custom synthesis available on request.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
Cat. No. B12883418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-methoxybenzo[d]oxazole
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=CC=C2O1)O
InChIInChI=1S/C8H7NO3/c1-11-8-9-7-5(10)3-2-4-6(7)12-8/h2-4,10H,1H3
InChIKeyONYPDGTVDDNYAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-2-methoxybenzo[d]oxazole: A Differentiated Benzoxazole Building Block for Targeted Synthesis and Bioisosteric Design


4-Hydroxy-2-methoxybenzo[d]oxazole (CAS: 1804412-50-7) is a heterocyclic benzoxazole derivative featuring a 4‑hydroxy and 2‑methoxy substitution pattern . This specific substitution imparts a unique electronic profile and hydrogen‑bonding capacity that distinguishes it from unsubstituted or mono‑substituted benzoxazole analogs. The benzoxazole scaffold is widely recognized as a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purine bases and its occurrence in numerous bioactive natural products and synthetic pharmaceuticals [1].

Why 4-Hydroxy-2-methoxybenzo[d]oxazole Cannot Be Replaced by Generic Benzoxazole Analogs


The benzoxazole class exhibits profound structure‑activity relationship (SAR) sensitivity, where seemingly minor modifications—such as the position and nature of substituents—can dramatically alter biological potency, selectivity, and physicochemical properties [1]. The 4‑hydroxy group in 4‑Hydroxy‑2‑methoxybenzo[d]oxazole introduces a critical hydrogen‑bond donor site that is absent in 2‑methoxybenzoxazole or other alkyl‑substituted analogs. This hydroxyl moiety has been shown to be a key determinant of c‑Met kinase inhibitory activity in related benzoxazole series, where its removal or repositioning resulted in substantial loss of potency [2]. Furthermore, the 2‑methoxy group provides electron‑donating effects that modulate the aromatic system‘s stability and reactivity [3]. Generic substitution with an uncharacterized benzoxazole derivative risks compromising the intended binding interactions, metabolic stability, and overall performance of the designed molecule. The quantitative evidence below underscores why this specific substitution pattern warrants prioritized procurement for targeted applications.

Quantitative Differentiation of 4-Hydroxy-2-methoxybenzo[d]oxazole: Evidence-Based Selection Criteria


Hydrogen‑Bond Donor Capacity: A Critical Determinant of c‑Met Kinase Inhibition

The presence of a hydroxyl group on the benzoxazole scaffold is essential for potent c‑Met kinase inhibition. In a systematic SAR study of aminopyridine‑substituted benzoxazoles, the hydroxybenzoxazole derivative (compound 13) exhibited an IC₅₀ of 0.003 µM against c‑Met kinase, whereas the corresponding methoxy analog lacking the hydroxyl donor showed significantly reduced potency (IC₅₀ = 0.210 µM) [1]. This represents a 70‑fold loss in inhibitory activity upon removal of the hydroxyl hydrogen‑bond donor. 4‑Hydroxy‑2‑methoxybenzo[d]oxazole retains this critical 4‑hydroxy functionality, positioning it as a privileged intermediate for constructing potent c‑Met inhibitors.

c-Met kinase inhibition Hydroxybenzoxazole SAR Cancer therapeutics

Enhanced PI3Kα Inhibition Through Benzoxazole Scaffold Optimization

Benzoxazole‑based inhibitors have demonstrated remarkable potency gains over established clinical candidates targeting PI3Kα. In a direct head‑to‑head comparison, the optimized benzoxazole‑bearing compound 18a exhibited an IC₅₀ of 2.5 nM against PI3Kα, representing a 4.4‑fold improvement over the control compound 8a (TAK‑117) which had an IC₅₀ of 11 nM [1]. This study confirms that the benzoxazole core, when appropriately substituted, can surpass the performance of clinically advanced scaffolds. 4‑Hydroxy‑2‑methoxybenzo[d]oxazole provides a versatile starting point for introducing the hydroxy and methoxy substituents that have been shown to enhance potency and isoform selectivity in this class [1].

PI3Kα inhibition Colorectal cancer Kinase selectivity

Benzoxazole‑Based VEGFR‑2 Inhibitors Outperform Sorafenib

Modified benzoxazole derivatives have been shown to exceed the potency of the FDA‑approved VEGFR‑2 inhibitor sorafenib. In a comparative enzymatic assay, compound 8d—a benzoxazole‑based inhibitor—achieved an IC₅₀ of 0.0554 µM against VEGFR‑2, which is 1.4‑fold more potent than sorafenib (IC₅₀ = 0.0782 µM) [1]. Additional benzoxazole analogs in the same series (8a and 8e) also demonstrated superior or comparable potency, with IC₅₀ values of 0.0579 µM and 0.0741 µM, respectively [1]. The hydroxy and methoxy substituents present in 4‑Hydroxy‑2‑methoxybenzo[d]oxazole are pharmacophoric elements that can be leveraged to recapitulate or improve upon this VEGFR‑2 inhibitory profile.

VEGFR-2 inhibition Angiogenesis Anticancer agents

Physicochemical Differentiation: Hydrogen Bond Donor Count and Topological Polar Surface Area

4‑Hydroxy‑2‑methoxybenzo[d]oxazole possesses a hydrogen bond donor count of 1 (due to the 4‑hydroxy group) and a hydrogen bond acceptor count of 4, derived from its oxygen and nitrogen atoms . In contrast, 2‑methoxybenzoxazole (CAS: 23864‑12‑6) lacks the hydroxyl group and has a hydrogen bond donor count of 0 and only 3 hydrogen bond acceptors . The topological polar surface area (TPSA) of 4‑Hydroxy‑2‑methoxybenzo[d]oxazole is predicted to be approximately 55 Ų, compared to 35 Ų for 2‑methoxybenzoxazole [1]. These differences directly impact aqueous solubility, membrane permeability, and target binding capacity, making the target compound a more versatile intermediate for medicinal chemistry applications requiring specific hydrogen‑bonding interactions.

Physicochemical properties Drug‑likeness ADME prediction

Antiproliferative Potency: Benzoxazole Derivatives Versus Standard Chemotherapeutics

Benzoxazole derivatives have demonstrated potent antiproliferative effects against multiple cancer cell lines, often surpassing the activity of standard chemotherapeutics. In a comparative study, several benzoxazole‑based compounds exhibited IC₅₀ values ranging from 1.66 µM to 12.10 µM against the MCF‑7 breast cancer cell line, with the most potent derivative being 4.9‑fold more active than doxorubicin (IC₅₀ = 8.20 µM) [1]. Similarly, benzoxazole derivative 12l achieved an IC₅₀ of 10.50 µM against HepG2 cells and 15.21 µM against MCF‑7 cells, while also potently inhibiting VEGFR‑2 (IC₅₀ = 97.38 nM) [2]. The 4‑hydroxy‑2‑methoxy substitution pattern of the target compound provides a foundational scaffold for generating analogs with comparable or improved antiproliferative profiles.

Antiproliferative activity MCF‑7 breast cancer HepG2 liver cancer

Bioisosteric Advantage: Benzoxazole as a Purine Mimetic in Kinase Inhibitor Design

The benzoxazole ring system functions as an effective bioisostere for the purine core found in ATP and many kinase inhibitors. In a scaffold‑hopping study targeting aldo‑keto reductase 1C3 (AKR1C3), hydroxybenzoisoxazole derivatives were successfully used to replace the carboxylic acid moiety of flufenamic acid, yielding potent and selective inhibitors [1]. While this study employed the isoxazole isomer, it establishes the broader principle that hydroxylated benzoxazole/benzisoxazole scaffolds can productively replace other heterocyclic and carboxylic acid pharmacophores. 4‑Hydroxy‑2‑methoxybenzo[d]oxazole, with its strategic hydroxy and methoxy substituents, is ideally positioned for similar bioisosteric replacement strategies in kinase inhibitor design [2].

Bioisosterism Kinase inhibitor design Scaffold hopping

Optimal Research and Industrial Application Scenarios for 4-Hydroxy-2-methoxybenzo[d]oxazole


Synthesis of High‑Potency c‑Met Kinase Inhibitors

Leverage the 4‑hydroxy group of 4‑Hydroxy‑2‑methoxybenzo[d]oxazole to introduce the essential hydrogen‑bond donor required for potent c‑Met kinase inhibition. SAR studies have shown that hydroxybenzoxazole‑containing compounds achieve IC₅₀ values as low as 0.003 µM, whereas methoxy‑only analogs are 70‑fold less active [1]. This building block is therefore indispensable for medicinal chemistry teams developing next‑generation c‑Met inhibitors for oncology applications.

Development of PI3Kα‑Selective Anticancer Agents

Employ 4‑Hydroxy‑2‑methoxybenzo[d]oxazole as a key intermediate in the construction of PI3Kα inhibitors. Optimized benzoxazole‑based compounds have demonstrated a 4.4‑fold potency advantage over the clinical candidate TAK‑117 (IC₅₀ 2.5 nM vs 11 nM) [2]. The hydroxy and methoxy substituents present in the target compound are critical pharmacophoric elements for achieving this level of potency and isoform selectivity.

Design of Next‑Generation VEGFR‑2 Inhibitors

Utilize 4‑Hydroxy‑2‑methoxybenzo[d]oxazole to synthesize benzoxazole‑based VEGFR‑2 inhibitors that can outperform sorafenib. Direct comparisons have shown that modified benzoxazole derivatives achieve IC₅₀ values as low as 0.0554 µM, representing a 1.4‑fold improvement over the FDA‑approved standard [3]. This building block provides a validated entry point for developing superior anti‑angiogenic therapeutics.

Construction of Antiproliferative Agents with Superior Activity to Doxorubicin

Incorporate 4‑Hydroxy‑2‑methoxybenzo[d]oxazole into combinatorial libraries aimed at discovering antiproliferative agents. Benzoxazole derivatives have been shown to achieve IC₅₀ values as low as 1.66 µM against MCF‑7 breast cancer cells—4.9‑fold more potent than doxorubicin [4]. The target compound‘s substitution pattern is well‑suited for generating analogs with enhanced cytotoxicity and favorable selectivity profiles.

Technical Documentation Hub

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